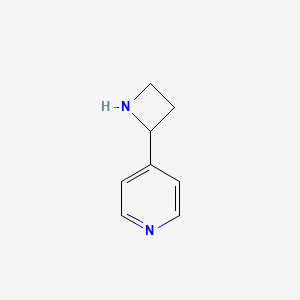

4-(Azetidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

4-(azetidin-2-yl)pyridine |

InChI |

InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2 |

InChI Key |

MYKGXNSJXYUWST-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=NC=C2 |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 4 Azetidin 2 Yl Pyridine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain, estimated at approximately 25.5 kcal/mol, is a primary driver for the reactivity of the azetidine ring. rsc.org This strain can be relieved through cleavage of the C-C or C-N bonds, a process that can be initiated by various means, including metal assistance, radical formation, or acid catalysis. rsc.orgnih.gov

Metal-assisted pathways are effective for activating the azetidine ring towards fragmentation. Lewis acids, for instance, can coordinate to the azetidine nitrogen, which promotes the nucleophilic ring-opening of the strained ring. nih.govchemrxiv.orgnih.gov This general principle can be seen in magnesium-mediated ring expansion reactions where coordination of a magnesium-Lewis acid to a donor-acceptor cyclopropane (B1198618) facilitates nucleophilic ring opening to furnish azetidine products. nih.govchemrxiv.orgnih.gov

In the context of 4-(Azetidin-2-yl)pyridine, a similar activation is plausible. Transition metals can coordinate to the azetidine nitrogen, weakening the ring's C-N bonds and making it more electrophilic. This activation facilitates an attack by a nucleophile, leading to ring cleavage. While specific osmium-mediated examples for this exact substrate are not detailed, the mechanism is analogous to other metal-catalyzed processes. For example, copper-catalyzed borylative ring-opening reactions of aziridines, a related strained heterocycle, proceed via activation of the ring, demonstrating the utility of transition metals in promoting such transformations. mdpi.com The process for an azetidine derivative would likely involve the coordination of the metal center to the nitrogen, followed by a nucleophilic attack or a reductive elimination step that results in the fragmentation of the four-membered ring.

Table 1: Examples of Metal-Mediated Ring-Opening Reactions of Strained Heterocycles

| Strained Heterocycle | Metal/Catalyst | Reactant | Product Type | Reference |

| Donor-Acceptor Cyclopropanes | Magnesium-Lewis Acid | Iminoiodinane | Substituted Azetidines | nih.govnih.gov |

| N-(2-picolinoyl)-aziridine | Copper | B2pin2 | β-Borylated Amine | mdpi.com |

The introduction of an electron into the azetidine moiety can induce ring splitting through the formation of a radical anion. Studies on azetidin-2-ones have shown that their radical anions, generated via UV irradiation in the presence of an electron donor like triethylamine, undergo ring-splitting. rsc.org This process occurs through the cleavage of either the N–C4 or C3–C4 bonds, resulting in the formation of open-chain amides. rsc.org This reactivity, termed β-cleavage, is distinct from the α-cleavage observed in the neutral excited states and is supported by DFT theoretical calculations. rsc.org

Similarly, transformations of azetidine radical cations stabilized in freonic matrices have been observed to proceed via C–N bond cleavage. pleiades.online For this compound, the formation of a radical anion would likely destabilize the strained ring, leading to a rapid C-N or C-C bond cleavage to yield a more stable, open-chain radical species. The specific bond that cleaves would depend on the stability of the resulting radical intermediates.

Under acidic conditions, the azetidine ring of this compound can undergo isomerization and ring-opening. The reaction is typically initiated by the protonation of the azetidine nitrogen. nih.gov This N-activation increases the ring strain and weakens the C-N bonds, making the ring susceptible to nucleophilic attack. rsc.org

An acid-mediated intramolecular ring-opening decomposition has been described for a series of N-substituted azetidines. nih.gov In this process, the protonated azetidine ring is opened by a nucleophilic attack from a pendant group on the nitrogen substituent. nih.gov For this compound itself, an external nucleophile present in the acidic medium could attack one of the ring carbons, leading to a γ-substituted aminopyridine. The regioselectivity of the attack would be influenced by the steric and electronic properties of the substituents on the azetidine ring. This acid-promoted activation can generate a carbocation intermediate, which is then intercepted by the nucleophile. rsc.org

Reactivity at the Nitrogen Heteroatoms (Azetidine and Pyridine)

Both nitrogen atoms in this compound possess lone pairs of electrons, making them available for reactions as nucleophiles or as coordination sites for metal ions. jscimedcentral.com

The term "nucleophilic substitution" in the context of the azetidine ring most commonly refers to nucleophilic ring-opening reactions, where a nucleophile attacks a carbon atom of the ring, leading to the cleavage of a C-N bond. rsc.orgresearchgate.net These reactions are a cornerstone of azetidine chemistry, providing a pathway to synthesize γ-functionalized amines. rsc.org

The activation of the azetidine nitrogen, often by converting it into a better leaving group (e.g., forming an azetidinium salt), facilitates the ring-opening. researchgate.net For instance, azetidinium salts react with various nucleophiles, such as halides, to yield 3-halopropyl amines. researchgate.net This strategy has been employed for the introduction of fluorine-18 (B77423) into molecules for applications in positron emission tomography (PET). researchgate.net A variety of nucleophiles, including organotrifluoroborates and aromatic compounds (via a Friedel-Crafts mechanism), have been successfully used to open the azetidine ring under mild conditions. rsc.org

Table 2: Nucleophilic Ring-Opening Reactions of Azetidine Derivatives

| Azetidine Derivative | Nucleophile | Activating Agent/Conditions | Product | Reference |

| Azetidinium Salts | Tetrabutylammonium Halides | - | Tertiary Alkyl Halides | researchgate.net |

| N-Tosyl-azetidines | Organotrifluoroborates | LiClO4 / (n-Bu)4NHSO4 | γ-Substituted Amines | rsc.org |

| Azetidines | Pyridine-HF (Olah's reagent) | Mild Conditions | γ-Fluorinated Amines | rsc.org |

| Sulfonyl-activated aziridines | Lithiated dithianes | - | β-amino carbonyl equivalents | rsc.org |

The pyridine (B92270) and azetidine nitrogen atoms can both act as donor sites, allowing this compound to function as a ligand in coordination complexes. Pyridine is a well-established ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. jscimedcentral.comwikipedia.org The lone pair on its nitrogen atom is not part of the aromatic π-system and is readily available for donation to a metal center. jscimedcentral.com

Azetidine derivatives have also been explored as ligands, though less extensively. Depending on the metal center and reaction conditions, this compound could act as a monodentate ligand (coordinating through either the pyridine or azetidine nitrogen) or as a bidentate chelating ligand (coordinating through both nitrogen atoms). Chelation would result in the formation of a stable five-membered ring structure with the metal ion.

Crystal structure analyses of complexes with related tridentate and quadridentate azetidine derivatives show that these ligands can accommodate various coordination geometries, including square-pyramidal and trigonal bipyramidal. For example, complexes of Cu(II) and Zn(II) with multidentate azetidine-containing ligands have been synthesized and characterized. Similarly, pyridine-containing ligands form complexes with diverse geometries, such as the distorted trigonal bipyramidal geometry observed in an Ag(I) complex with a tridentate pyridine-based ligand. rsc.org The specific coordination mode and resulting geometry of a this compound metal complex would depend on factors like the nature of the metal ion, its oxidation state, and the presence of other competing ligands. wikipedia.orgmdpi.com

Electrophilic and Nucleophilic Additions to Substituted Rings

The reactivity of this compound is characterized by the dual nature of its constituent rings. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, readily participates in nucleophilic additions, particularly when activated as a pyridinium (B92312) salt. wikipedia.orgnih.gov Conversely, it is generally resistant to electrophilic aromatic substitution. wikipedia.org The azetidine ring's reactivity is dominated by its significant ring strain (approximately 25.4 kcal/mol), which predisposes it to nucleophilic ring-opening reactions rather than additions that would preserve the ring. rsc.org

Nucleophilic attack on the pyridine ring of derivatives is a well-established transformation. wikipedia.org Pyridinium salts are excellent electrophiles, undergoing addition at the C2, C4, or C6 positions. nih.gov The regioselectivity of this addition can often be controlled by the choice of catalyst. For instance, in reactions involving nicotinic acid derivatives, different rhodium catalysts can direct aryl boron nucleophiles to either the C6 or C2 position with high selectivity. nih.gov Similarly, nucleophilic addition to 3-substituted pyridinium salts often favors the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov

For the azetidine moiety, nucleophilic attack typically results in the cleavage of a carbon-nitrogen bond. magtech.com.cnresearchgate.net These reactions are often facilitated by Lewis acids or by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is influenced by electronic and steric factors. Unsaturated substituents at the C2 position, such as aryl groups, can stabilize the transition state, favoring the cleavage of the adjacent C-N bond. magtech.com.cn Studies on N-aryl azetidines have shown that the electronic properties of the substituent significantly impact the stability of the azetidine ring under acidic conditions, with electron-withdrawing groups on the aryl ring leading to decreased stability. nih.gov

Oxidation and Reduction Transformations

Oxidation and reduction reactions on this compound derivatives can selectively target either the pyridine or the azetidine ring, depending on the reagents and conditions employed.

Oxidation: The pyridine ring is susceptible to oxidation at the nitrogen atom, typically using peracids like m-chloroperbenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. wikipedia.orgnih.gov This transformation increases the electron density of the ring carbons, particularly at the 2- and 4-positions, making them more susceptible to both electrophilic and nucleophilic attack. Chemical oxidation of related 2-(pyridin-2-yl)acetamides with various oxidants has been shown to yield N-oxides as primary products. nih.gov

Reduction: The pyridine ring can be either partially or fully reduced. Catalytic hydrogenation or the use of strong reducing agents can lead to the corresponding piperidine (B6355638) derivative. liv.ac.uk However, a variety of methods exist for the partial reduction to yield dihydropyridine (B1217469) or tetrahydropyridine (B1245486) structures. liv.ac.ukacs.orgrsc.org Dissolving metal reductions, such as the Birch reduction, can effectively reduce electron-deficient pyridines to dihydropyridines. acs.orgrsc.org Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium salts is a highly efficient and chemoselective method for producing 1,2,3,6-tetrahydropyridines or fully saturated piperidines under mild conditions. liv.ac.uk The choice between partial or full reduction is often dependent on the substitution pattern of the pyridine ring. liv.ac.uk

The reduction of the azetidine ring itself is less common than the reduction of its precursor, azetidin-2-one (B1220530) (a β-lactam), where the carbonyl group is reduced to a methylene (B1212753) group to form the saturated azetidine ring. rsc.orgmagtech.com.cn

| Precursor Type | Reagent / Catalyst | Conditions | Product | Yield (%) | Reference |

| 4-Phenylpyridinium salt | [Cp*RhCl2]2 / HCOOH-Et3N | 40 °C | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | 97% | liv.ac.uk |

| Electron-deficient pyridine | Sodium / Liquid Ammonia | -78 °C | Dihydropyridine | High | acs.org |

| Pyridinium salt | Sodium Borohydride | Refluxing Methanol | Tetrahydropyridine / Piperidine | Moderate to High | liv.ac.uk |

| Azetidin-2-one | AlH2Cl | - | Azetidine | - | rsc.org |

Michael Additions and Cycloadditions

Michael Additions: The aromatic pyridine ring does not act as a Michael acceptor. However, derivatives such as 4-vinylpyridine (B31050) are effective Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. nih.govresearchgate.netnsf.gov This reaction provides a powerful analogy for the potential reactivity of this compound derivatives that possess an α,β-unsaturated substituent. The reaction of 2- and 4-vinylpyridine with organolithium nucleophiles, followed by trapping of the resulting anionic intermediate with an electrophile, allows for the formation of highly functionalized pyridine derivatives. nih.govnsf.gov

| Michael Acceptor | Nucleophile | Electrophile | Product Yield (%) | Reference |

| trans-1,2-di-(2-pyridyl)ethylene | n-BuLi | Acetone | 80% | nih.gov |

| trans-1,2-di-(2-pyridyl)ethylene | n-BuLi | Acetaldehyde | 63% | nih.gov |

| trans-1,2-di-(2-pyridyl)ethylene | n-BuLi | 4-Methoxybenzoyl chloride | 57% | nih.gov |

| trans-1,2-di-(2-pyridyl)ethylene | n-BuLi | Pivaloyl chloride | 56% | nih.gov |

Cycloadditions: Cycloaddition reactions are fundamental to the synthesis of both pyridine and azetidine rings. The pyridine ring can be constructed via [4+2] cycloadditions (Diels-Alder reactions) of 1-azadiene or 2-azadiene derivatives with a suitable dienophile. nih.govrsc.org An existing, electron-deficient pyridine or diazine ring can undergo an inverse-electron-demand Diels-Alder reaction, particularly in intramolecular systems where an alkyne or alkene side chain acts as the dienophile. nih.govmdpi.com

The azetidine ring is commonly synthesized via [2+2] cycloaddition reactions. rsc.orgmagtech.com.cn The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is a classic method for forming the related azetidin-2-one ring system, which can then be reduced. mdpi.com More recently, photochemical [2+2] cycloadditions between imines and alkenes have emerged as powerful methods for constructing the azetidine core. rsc.orgmagtech.com.cnnih.gov

Investigations into Reaction Kinetics and Thermodynamics

The reaction pathways of this compound derivatives are governed by kinetic and thermodynamic principles that dictate the feasibility and outcome of transformations.

Thermodynamics: The thermodynamics of reactions involving the pyridine ring have been extensively studied. acs.org Nucleophilic aromatic substitution on halopyridines, for example, is a thermodynamically favored process due to the formation of a stable product where a good leaving group is displaced. youtube.com For the azetidine ring, the primary thermodynamic driving force for its reactivity is the release of approximately 25.4 kcal/mol of ring strain upon ring-opening. rsc.org This inherent strain makes ring-cleavage reactions highly favorable from a thermodynamic standpoint.

Kinetics: Many reactions of pyridine derivatives are subject to kinetic versus thermodynamic control. A classic example is the metalation of pyridine, where reaction with n-butyllithium at low temperatures (kinetic control) leads to deprotonation at the C2 position. acs.org If the reaction is allowed to warm, the initially formed 2-lithiopyridine can isomerize to the more thermodynamically stable 4-lithiopyridine. acs.org The rate of nucleophilic and electrophilic additions is also heavily influenced by the electronic nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic attack (high activation energy) while activating the C2 and C4 positions for nucleophilic attack (lower activation energy). wikipedia.orgyoutube.com The stability and reactivity of N-substituted azetidines are also under kinetic control; studies have shown that the rate of acid-mediated ring-opening is highly dependent on the pKa of the azetidine nitrogen, which is modulated by the electronic properties of the N-substituent. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography for Solid-State Structural Determination4.2.1. Confirmation of Absolute Configuration and Stereochemistry 4.2.2. Analysis of Hydrogen Bonding and Supramolecular Interactions

Without specific experimental data from NMR and X-ray crystallography studies on 4-(Azetidin-2-yl)pyridine, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified compound.

Therefore, in order to maintain the integrity of the information and strictly follow the instructions to focus solely on "this compound", the requested article cannot be generated at this time. Further experimental research on this specific compound would be necessary to provide the detailed information requested in the outline.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. By providing the exact molecular weight and characteristic fragmentation patterns, it allows for unambiguous confirmation of the molecular structure. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular formula. For this compound (C₈H₁₀N₂), the molecular ion peak is expected at an m/z of approximately 134.

The fragmentation of the molecular ion provides a detailed structural fingerprint. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions. The presence of the aromatic pyridine (B92270) ring and the strained azetidine (B1206935) ring leads to predictable cleavage patterns. Aromatic systems tend to form stable molecular ions, while strained rings like azetidine can undergo characteristic ring-opening fragmentations. rsc.orgnih.gov

Key fragmentation pathways for this compound include:

Alpha-Cleavage: The most prominent initial fragmentation is the cleavage of the C-C bond between the pyridine and azetidine rings. This alpha-cleavage is facilitated by the stability of the resulting pyridyl-containing cation. This can lead to two primary fragment ions: the pyridylmethyl cation (m/z 105) or the azetidinyl cation (m/z 56), with the former being particularly stable.

Azetidine Ring Fragmentation: The strained four-membered azetidine ring can undergo cleavage through the loss of a neutral ethene molecule (C₂H₄, 28 Da). This retro-[2+2] cycloaddition is a characteristic pathway for four-membered rings and would result in a fragment ion at m/z 106.

Pyridine Ring Fragmentation: Following initial cleavages, the pyridine ring itself can fragment. A characteristic loss for pyridine and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da), which can occur from various fragment ions, leading to further daughter ions. rsc.org

These fragmentation patterns, summarized in the table below, provide conclusive evidence for the connectivity and identity of the this compound structure.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound This table is generated based on established fragmentation principles for substituted pyridines and azetidines.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 134 | Molecular Ion [M]⁺• | [C₈H₁₀N₂]⁺• | Ionization of parent molecule |

| 106 | [M - C₂H₄]⁺• | [C₆H₆N₂]⁺• | Loss of ethene from azetidine ring |

| 105 | [M - C₂H₅N + H]⁺ or [M - CH₂NH]⁺• | [C₇H₅N]⁺ or [C₇H₇N]⁺• | Alpha-cleavage at the inter-ring bond |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridine ring fragment |

Advanced Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Advanced vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed insights into the functional groups and molecular structure of this compound. These techniques probe the vibrational modes of molecules, offering a unique "fingerprint" based on the molecule's covalent bonds and geometry. americanpharmaceuticalreview.com

The spectrum of this compound is characterized by distinct vibrational modes originating from the pyridine ring, the azetidine ring, and the C-C bond linking them.

Key Vibrational Modes:

Pyridine Ring Modes: The pyridine moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. cdnsciencepub.com The C=C and C=N stretching vibrations within the ring appear as a set of sharp bands in the 1400–1600 cm⁻¹ range. orientjchem.orgresearchgate.net The characteristic "ring breathing" modes, which involve the symmetric expansion and contraction of the entire ring, produce strong signals around 990-1030 cm⁻¹. cdnsciencepub.com

Azetidine Ring Modes: The azetidine ring contributes distinct aliphatic and amine-related vibrations. The N-H stretching of the secondary amine in the azetidine ring is expected as a moderate band in the 3300–3350 cm⁻¹ region. acs.org Aliphatic C-H stretching vibrations from the CH₂ groups of the azetidine ring appear in the 2850–2960 cm⁻¹ range. acs.org The N-H bending (scissoring) vibration occurs near 1500-1650 cm⁻¹, which may overlap with the pyridine ring stretching modes. acs.org

Inter-Ring and Bending Modes: The stretching vibration of the C-C bond connecting the two rings contributes to the complex fingerprint region. Various C-H in-plane and out-of-plane bending vibrations for both the aromatic and aliphatic portions of the molecule populate the region below 1400 cm⁻¹, providing further structural confirmation.

FTIR and Raman spectroscopy are complementary. N-H and C=N stretching modes are typically strong in FTIR, while the symmetric "ring breathing" modes of the pyridine ring are often more prominent in Raman spectra. Analysis of these spectra allows for a comprehensive characterization of the molecule's functional groups and can be used to study intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group.

Table 2: Characteristic Vibrational Frequencies for this compound Assignments are based on typical frequency ranges for pyridine and azetidine functionalities. cdnsciencepub.comresearchgate.netcdnsciencepub.comacs.org

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Intensity (FTIR/Raman) |

| 3300 - 3350 | N-H Stretch | Azetidine (Secondary Amine) | Medium / Weak |

| 3000 - 3100 | C-H Stretch | Pyridine (Aromatic) | Medium / Medium |

| 2850 - 2960 | C-H Stretch | Azetidine (Aliphatic CH₂) | Medium / Medium |

| 1580 - 1610 | C=C, C=N Ring Stretch | Pyridine | Strong / Strong |

| 1450 - 1580 | C=C, C=N Ring Stretch / N-H Bend | Pyridine / Azetidine | Strong / Medium |

| 1430 - 1470 | CH₂ Scissoring | Azetidine | Medium / Weak |

| 990 - 1030 | Ring Breathing (Trigonal) | Pyridine | Medium / Strong |

| 700 - 900 | C-H Out-of-Plane Bend | Pyridine (Aromatic) | Strong / Weak |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems, offering a balance between computational cost and accuracy. For 4-(Azetidin-2-yl)pyridine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. ekb.eg The optimized structure reveals the precise bond lengths, bond angles, and dihedral angles of this compound.

A key aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. irjweb.com For pyridine (B92270) derivatives, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. The introduction of the azetidinyl group at the 4-position is expected to influence the energies of these frontier orbitals.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

Note: These values are illustrative and would be determined through specific DFT calculations.

The distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO may also be centered on the pyridine ring, indicating that charge transfer processes are likely to occur within this part of the molecule.

DFT calculations are invaluable for predicting the pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, a potential reaction of interest is the ring-opening of the strained azetidine (B1206935) ring. The regioselectivity of such a reaction is highly dependent on the nature of the substituents on the azetidine ring and the attacking nucleophile. frontiersin.orgmagtech.com.cn

Theoretical models can be constructed to explore the reaction coordinates for various proposed mechanisms. By calculating the potential energy surface, it is possible to identify the transition state structures, which represent the highest energy point along the reaction pathway. The geometry and electronic structure of the transition state provide crucial information about the factors that control the reaction rate and selectivity. For instance, in the case of nucleophilic attack on the azetidinium ion, a plausible transition state would involve the simultaneous breaking of a C-N bond in the ring and the formation of a new bond with the nucleophile. frontiersin.org

The stability of the azetidine ring in this compound can be quantified by calculating the activation energy (energy barrier) for its fragmentation. This process is of particular interest due to the inherent ring strain of the four-membered azetidine ring. nih.gov DFT calculations can be used to determine the energy difference between the ground state of the molecule and the transition state leading to ring opening.

The magnitude of the energy barrier provides a measure of the kinetic stability of the azetidine ring under specific conditions. A higher energy barrier indicates a more stable ring that is less prone to fragmentation. Factors that can influence this energy barrier include the nature of the substituent on the nitrogen atom of the azetidine ring and the solvent environment. For instance, protonation of the azetidine nitrogen can facilitate ring-opening by increasing the electrophilicity of the ring carbons. nih.gov Computational studies on similar strained heterocyclic systems have shown that the choice of the DFT functional and basis set can significantly impact the calculated energy barriers.

Conformational Analysis and Potential Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable conformers and to understand the energetic relationships between them.

The conformational landscape of this compound can be explored in both the gas phase and in solution using computational methods. Gas-phase calculations provide insights into the intrinsic conformational preferences of the isolated molecule, governed by intramolecular forces. In contrast, solution-phase studies, often employing implicit or explicit solvent models, account for the influence of the solvent on the conformational equilibrium. mdpi.com

The relative energies of different conformers can vary significantly between the gas phase and solution due to solute-solvent interactions. nih.gov For instance, polar solvents may stabilize conformers with larger dipole moments. The rotation around the single bond connecting the azetidine and pyridine rings is a key conformational variable. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be generated, revealing the low-energy conformers and the energy barriers between them.

The preferred conformation of this compound is determined by a delicate balance of various intramolecular interactions, including steric hindrance and non-covalent interactions such as hydrogen bonds. While there are no classic hydrogen bond donors in the parent molecule, the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor in the presence of suitable donors.

Quantum Chemical Studies on Stereoselectivity and Regioselectivity

Quantum chemical studies provide critical insights into the underlying principles governing the stereoselectivity and regioselectivity of chemical reactions involving the formation of azetidine rings. These computational methods allow for the detailed examination of reaction mechanisms, transition states, and energy profiles that are often difficult to explore experimentally.

Research into the synthesis of 2-arylazetidines has utilized quantum chemical investigations to explain the preferential formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net These studies are consistent with experimental findings and provide a quantum mechanical basis for Baldwin's rules in the context of oxirane ring-opening reactions. acs.org

The calculations reveal that the reaction pathway is kinetically controlled. acs.org While the five-membered pyrrolidine derivatives are calculated to be thermodynamically more stable, the transition states leading to the four-membered azetidine products have lower activation energies (ΔG‡). acs.orgresearchgate.net For instance, in the reaction forming 2-arylazetidines, the Gibbs free energy difference between the two lowest activation gaps for azetidine formation is only about 10 kJ mol⁻¹. acs.org This subtle energy difference is responsible for the high selectivity observed. The preference for the trans product in the azetidine ring formation is also explained by the lower activation energy of its corresponding transition state. acs.org The balance between ring strain and orbital overlap in the transition state geometry is a key factor controlling the reaction's outcome. acs.org

The following table summarizes the kind of data generated from quantum chemical calculations to determine reaction selectivity, based on findings for related azetidine syntheses. acs.orgresearchgate.net

| Reaction Pathway | Product Ring Size | Stereochemistry | Relative Enthalpy (ΔH‡) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG‡) (kJ mol⁻¹) | Selectivity |

| Route 1 | 4-membered (Azetidine) | trans | Lowest | Lowest | Kinetically Favored |

| Route 2 | 4-membered (Azetidine) | cis | ~10 higher than Route 1 | ~10 higher than Route 1 | Minor Product |

| Route 3 | 5-membered (Pyrrolidine) | trans | Higher | Higher | Kinetically Disfavored |

| Route 4 | 5-membered (Pyrrolidine) | cis | Highest | Highest | Kinetically Disfavored |

Note: The values are illustrative of the relative differences found in quantum chemical studies of azetidine synthesis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with their environment, such as biological macromolecules. While specific MD studies on this compound are not detailed in the provided context, the methodology is widely applied to related azetidine and pyridine derivatives to understand their behavior, particularly in drug discovery contexts. researchgate.netplos.orgnih.gov

MD simulations are frequently employed to assess the stability of a ligand-protein complex after a docking procedure. researchgate.netplos.org A simulation, often run for a duration of nanoseconds, tracks the positions and velocities of atoms in the system, revealing how the compound behaves within a protein's binding site. researchgate.netplos.org Key metrics are analyzed to interpret the dynamic behavior of the system.

Two fundamental analyses are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This metric measures the average deviation of a molecule's atoms from a reference structure (usually the initial docked pose) over the course of the simulation. A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and the ligand is stably bound. plos.orgnih.gov For example, in a study of thiazolo[3,2-a]pyridine derivatives, the RMSD of a ligand-protein complex was observed to stabilize after 25 nanoseconds, indicating a stable interaction. nih.gov

RMSF: This metric is calculated for individual residues of the protein or atoms of the ligand. It quantifies the fluctuation of each atom around its average position. High RMSF values indicate regions of high flexibility, while low values suggest that the region is more rigid. researchgate.net Analysis of RMSF can identify which parts of the protein interact significantly with the ligand. plos.orgnih.gov

The following table outlines the key parameters and their significance in the analysis of dynamic behavior through MD simulations.

| Parameter | Description | Significance in Analysis |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the stability of the protein-ligand complex over time. A plateau in the RMSD plot suggests the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual atom or residue from its average position during the simulation. | Highlights flexible regions of the protein and ligand. High fluctuation in binding site residues can indicate induced-fit mechanisms or unstable interactions. |

| Ligand-Protein Contacts | Tracks the number and type of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein over time. | Provides a detailed view of the specific interactions that stabilize the binding pose and their persistence throughout the simulation. |

These simulations confirm the stability of docking results and provide a more realistic, dynamic picture of the molecular interactions that govern the behavior of compounds like this compound in a biological context. plos.org

Applications in Organic Synthesis and Materials Science

4-(Azetidin-2-yl)pyridine as a Chiral Building Block and Synthetic Intermediate

Azetidines are recognized as important saturated four-membered azaheterocycles that serve as crucial raw materials, intermediates, and chiral auxiliaries in organic synthesis. magtech.com.cn The inherent ring strain of the azetidine (B1206935) moiety makes it a reactive intermediate, amenable to various chemical transformations. rsc.orgrsc.org When functionalized with a pyridine (B92270) ring, as in this compound, its utility is further expanded, providing a chiral scaffold for the synthesis of more complex molecules.

Precursor for Advanced Heterocyclic Synthesis

The azetidine ring in this compound can serve as a precursor for the synthesis of a variety of other heterocyclic systems. The strain in the four-membered ring facilitates ring-opening and ring-expansion reactions, providing pathways to larger, more complex nitrogen-containing heterocycles. researchgate.net For instance, under appropriate conditions, the azetidine ring can be opened by nucleophiles or expanded to form pyrrolidines, piperidines, or other larger aza-heterocycles. The pyridine moiety can direct these transformations and can be further functionalized to introduce additional complexity. While specific examples detailing the use of this compound in such transformations are not extensively documented, the general reactivity of azetidines suggests its high potential in this area.

One common strategy involves the N-activation of the azetidine ring, followed by nucleophilic attack and ring opening. The resulting intermediate can then undergo intramolecular cyclization to form a new heterocyclic system. The pyridine ring can act as an internal nucleophile or can be derivatized to participate in these cyclization reactions.

Synthesis of Complex Nitrogen-Containing Molecules

As a chiral building block, this compound can be incorporated into larger, more complex molecules, including natural products and pharmaceutically active compounds. magtech.com.cn The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, and azetidines provide a unique starting point due to their constrained conformation and reactivity. researchgate.netresearchgate.net The presence of both a secondary amine in the azetidine ring and the nitrogen in the pyridine ring offers multiple points for functionalization and elaboration into more complex structures.

For example, the nitrogen of the azetidine ring can be acylated, alkylated, or arylated, while the pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. These modifications allow for the construction of a diverse library of compounds with potential biological activities. The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has been reported, showcasing the utility of pyridyl moieties in constructing complex heterocyclic systems. nih.gov

Access to Trifluoromethylated Scaffolds

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. nih.gov Trifluoromethylated azetidines are, therefore, highly sought-after building blocks in medicinal chemistry. researchgate.net While direct trifluoromethylation of this compound is a possibility, a more common approach involves the use of trifluoromethylated precursors in the synthesis of the azetidine ring itself.

For instance, the reaction of trifluoromethylated imines with appropriate reagents can lead to the formation of trifluoromethyl-substituted azetidines. These trifluoromethylated azetidine scaffolds can then be further functionalized. The synthesis of 2-(Trifluoromethyl)azetidines has been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, demonstrating a viable route to such compounds. nih.gov

Table 1: Examples of Trifluoromethylated Azetidine Derivatives and their Synthetic Precursors

| Trifluoromethylated Azetidine Derivative | Synthetic Precursor | Reference |

| 2-(Trifluoromethyl)azetidines | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | nih.gov |

| 3-Aryl-2-(trifluoromethyl)azetidines | 3-Aryl-2-(trifluoromethyl)-1-azabicyclobutanes | nih.gov |

Ligand Design in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms with different electronic properties—the sp³-hybridized nitrogen in the azetidine ring and the sp²-hybridized nitrogen in the pyridine ring—makes this compound an interesting candidate for ligand design in coordination chemistry and catalysis. researchmap.jp

Design of Ditopic Ligands for Metal Complexes

Ditopic ligands, which possess two or more distinct binding sites, are of great interest for the construction of coordination polymers, metal-organic frameworks (MOFs), and polynuclear metal complexes. rwth-aachen.de this compound can be considered a ditopic ligand, with the azetidine nitrogen and the pyridine nitrogen acting as two separate coordination sites. This allows for the formation of complexes with one or more metal centers.

The coordination chemistry of functionalized azetidines has been explored, and it has been shown that they can act as versatile ligands for various transition metals. researchmap.jp For example, azetidine derivatives with pyridyl substituents have been used to create both mononuclear and binuclear copper(II) complexes. nih.gov The different steric and electronic environments of the two nitrogen atoms in this compound could lead to selective coordination with different metal ions or allow for the stepwise assembly of heterometallic complexes.

Table 2: Coordination Behavior of Pyridyl-Azetidine Ligands with Metal Ions

| Ligand | Metal Ion | Coordination Geometry | Resulting Complex | Reference |

| Tridentate azetidine with a 2-pyridyl substituent | Cu(II) | Essentially planar CuN₃ unit | Mononuclear and binuclear complexes | nih.gov |

| Tridentate and quadridentate azetidine derivatives | Cu(II), Zn(II) | Square-pyramidal and trigonal bipyramidal | Mononuclear complexes | researchmap.jp |

Application in Metal-Catalyzed Asymmetric Synthesis

Chiral ligands are essential for enantioselective catalysis, a cornerstone of modern synthetic chemistry. The inherent chirality of this compound makes it a promising candidate for use as a chiral ligand in asymmetric catalysis. rsc.orgchim.it The rigid four-membered ring of the azetidine can create a well-defined chiral environment around a metal center, which can effectively control the stereochemical outcome of a reaction.

While the specific use of this compound in metal-catalyzed asymmetric synthesis is not widely reported, related chiral pyridine derivatives have been successfully employed as ligands in a variety of enantioselective transformations. chim.it The combination of the chiral azetidine scaffold with the coordinating ability of the pyridine ring could lead to the development of novel and efficient catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The coordination of both nitrogen atoms to a metal center would create a bidentate chelate, further enhancing the rigidity and stereochemical control of the resulting catalyst. Palladium and platinum complexes of 2,4-cis-amino azetidines have been synthesized and characterized, highlighting the potential of these systems in catalysis. nih.gov

Lack of Specific Research Data on this compound in Functional Materials

Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research detailing the use of the chemical compound This compound in the development of hybrid molecules and functional materials.

The performed searches focused on applications in organic synthesis and materials science, specifically targeting the "Development of Hybrid Molecules and Functional Materials" incorporating this particular compound. The search queries included terms such as "this compound based polymers," "this compound metal-organic frameworks," and "functional materials incorporating this compound."

The search results yielded general information on the synthesis and applications of either azetidine-containing scaffolds or various pyridine derivatives in materials science. For instance, literature exists on the use of pyridine-based ligands in the formation of metal-organic frameworks and the development of stimuli-responsive polymers containing pyridine moieties. Similarly, the synthesis of diverse azetidine derivatives for applications in medicinal chemistry is well-documented.

However, no specific studies, research articles, or patents were identified that describe the synthesis, properties, or applications of hybrid molecules or functional materials derived directly from the This compound structure. Consequently, detailed research findings and data tables related to its incorporation into such materials are not available in the current body of scientific literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Development of Hybrid Molecules and Functional Materials" focusing solely on This compound as per the requested outline and content inclusions. The necessary primary research data to construct such an article does not appear to have been published.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to 4-(azetidin-2-yl)pyridine and its analogues remains a cornerstone of future research. While traditional methods for azetidine (B1206935) synthesis exist, emerging strategies are focused on improving yield, stereoselectivity, and functional group tolerance. Recent advancements in the synthesis of the broader azetidine class, which can be extrapolated to the target molecule, include innovative approaches such as photocatalysis, C-H activation, and strain-release homologation. nih.gov

One promising avenue is the use of visible-light-mediated photocatalysis. For instance, intermolecular [2+2] photocycloaddition reactions have been successfully employed to construct the azetidine ring. nih.gov This method offers a mild and efficient alternative to traditional thermal cycloadditions. Another area of intense research is the palladium-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the direct formation of the azetidine ring from readily available precursors. nih.gov Furthermore, strain-release homologation of highly strained intermediates like azabicyclo[1.1.0]butanes presents a powerful tool for accessing densely functionalized azetidines. nih.gov

The table below summarizes some of the novel synthetic methodologies being explored for the synthesis of azetidine rings, which could be adapted for this compound.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Visible-Light Photocatalysis | Utilizes light energy to promote reactions under mild conditions. nih.gov | High functional group tolerance, potential for asymmetric synthesis. |

| Palladium-Catalyzed C-H Amination | Direct formation of the azetidine ring via C-H bond functionalization. nih.gov | Atom-economical, avoids pre-functionalization of starting materials. |

| Strain-Release Homologation | Utilizes the high ring strain of precursors to drive the reaction. nih.gov | Access to complex and densely functionalized azetidine cores. |

| Titanium(IV)-Mediated Coupling | Synthesis of spirocyclic azetidines from oxime ethers. nih.gov | Potential for creating novel analogues of this compound with spirocyclic moieties. |

Future efforts will likely concentrate on adapting these and other novel methods to the specific synthesis of this compound, with a focus on achieving high levels of enantioselectivity, which is crucial for many of its potential applications.

Exploration of Unconventional Reactivity Patterns and Chemical Space

The significant ring strain of approximately 25.4 kcal/mol endows the azetidine ring with unique reactivity that is not observed in its less strained five- and six-membered counterparts. nih.gov This inherent strain can be harnessed to drive novel chemical transformations, allowing for the exploration of unconventional reactivity patterns and the expansion of the chemical space accessible from this compound.

Future research will likely delve into strain-release reactions that open the azetidine ring to form more complex acyclic or larger heterocyclic structures. These transformations can be triggered by a variety of reagents and conditions, offering a versatile platform for diversification. For example, the ring-opening of azetidines can be initiated by nucleophiles, electrophiles, or through transition-metal catalysis, leading to a diverse array of products.

Furthermore, the pyridine (B92270) nitrogen in this compound provides an additional site for chemical modification, allowing for the exploration of reactions that involve both the azetidine and pyridine rings in concert. This could lead to the discovery of novel tandem or cascade reactions, providing rapid access to complex molecular architectures. The interplay between the strained azetidine ring and the aromatic pyridine system is a fertile ground for discovering new chemical reactivity.

Advanced Computational Modeling for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for the rational design of more efficient and selective processes. Advanced computational modeling, such as Density Functional Theory (DFT) calculations, is becoming an indispensable tool in this endeavor.

Computational studies can provide valuable insights into transition state geometries, reaction energy profiles, and the influence of catalysts and substituents on reaction outcomes. For instance, DFT studies have been used to investigate the ring-closure step in the formation of azetidines, helping to elucidate the factors that govern the facility of this challenging transformation. mdpi.com Researchers have also utilized computational models to predict reactive compounds for the synthesis of azetidines through photocatalysis. mdpi.com

By employing these in silico techniques, researchers can screen potential reaction pathways, optimize reaction conditions, and design novel catalysts with enhanced performance. This synergy between experimental and computational chemistry is expected to accelerate the pace of discovery in the field of this compound chemistry.

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The principles of green and sustainable chemistry are increasingly influencing the development of synthetic methodologies. Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net

The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising future direction. Continuous flow reactors can enable the use of hazardous reagents or reactive intermediates in a safer and more controlled manner. For example, the generation and functionalization of lithiated azetidines, which can be challenging in batch, have been successfully demonstrated under continuous flow conditions. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.

Moreover, the adoption of sustainable practices, such as the use of greener solvents and catalysts, will be a key focus. The development of catalytic processes that minimize waste and energy consumption is paramount. The combination of flow chemistry with sustainable synthetic methods will be instrumental in developing environmentally benign and economically viable routes to this compound.

Role of this compound in Supramolecular Assembly and Complex Architectures

The presence of both a pyridine ring and an azetidine nitrogen atom in this compound makes it an attractive building block for the construction of supramolecular assemblies and complex coordination architectures. The pyridine nitrogen is a well-established coordination site for a wide range of metal ions, while the azetidine nitrogen can also participate in coordination or act as a hydrogen bond donor or acceptor.

Functionalized azetidines containing pyridyl substituents have been shown to act as tridentate ligands for metal ions like copper(II). nih.gov The resulting complexes can exhibit interesting solid-state structures, with a balance between mononuclear and binuclear forms. nih.gov The pyridine units in these complexes can also engage in stacking interactions, which play a significant role in their supramolecular chemistry. researchmap.jp

Future research in this area will likely focus on the systematic investigation of the coordination chemistry of this compound with various metal centers. This could lead to the development of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages with interesting topologies and properties. researchgate.net The ability of the azetidine moiety to introduce conformational rigidity and chirality could be exploited to control the dimensionality and properties of these supramolecular structures. The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions involving the this compound ligand offers a rich field for the design of new functional materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Azetidin-2-yl)pyridine?

Methodological Answer:

The synthesis of azetidine-pyridine hybrids typically employs cross-coupling reactions, such as the Suzuki-Miyaura reaction , to link aromatic and heterocyclic moieties. For example, 4-(anthracen-9-yl)pyridine was synthesized via coupling 9-bromoanthracene with pyridin-4-ylboronic acid under palladium catalysis . Key steps include:

Reagent Preparation : Use of boronic acid derivatives for efficient coupling.

Purification : Column chromatography on silica gel to isolate the product.

Crystallization : Solvent evaporation to obtain X-ray-quality crystals for structural validation .

Note: Adjust reaction conditions (e.g., temperature, catalyst loading) based on steric and electronic effects of substituents.

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Symmetry Analysis : The title compound in crystallizes in the monoclinic C2/c space group, with half a molecule in the asymmetric unit .

- Intermolecular Interactions : Identify C–H⋯π (2.74 Å) and π–π stacking (3.61 Å) interactions to map supramolecular assembly .

- Validation : Displacement ellipsoids at 50% probability level confirm molecular geometry .

Table 1: Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | C2/c |

| π–π stacking distance | 3.6061(2) Å |

| C–H⋯π interaction | 2.7391(2) Å |

Advanced: How do substituents influence supramolecular assembly in azetidine-pyridine hybrids?

Methodological Answer:

Substituents dictate packing via non-covalent interactions:

- Aromatic Systems : Anthracene derivatives ( ) form 1D chains via π–π stacking, while pyridine-acrylic acid derivatives ( ) generate salts through protonation .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups (e.g., 4-(4-nitrobenzyl)pyridine in ) enhance dipole interactions, affecting solubility and reactivity .

Experimental Design Tip: Use Cambridge Structural Database (CSD) surveys to compare packing motifs of analogous compounds (e.g., seven entries for pyridinium salts in ) .

Advanced: How can conflicting reactivity data for azetidine-pyridine derivatives be resolved?

Methodological Answer:

Contradictions often arise from steric hindrance or solvent effects. For example:

- Alkylation Rates : β-propiolactone reacts 50–100× faster with guanosine than β-butyrolactone due to ring strain ( ). Use kinetic studies (e.g., NMR monitoring) to quantify reactivity .

- Comparative Analysis : Contrast 2-chloro-4-(chloromethyl)pyridine (higher reactivity via dual chlorination) with mono-substituted analogs ().

Table 2: Reactivity Comparison ()

| Compound | CAS Number | Reactivity Profile |

|---|---|---|

| 2-Chloro-4-(chloromethyl)pyridine | 101990-73-2 | High (dual Cl substitution) |

| 4-(Chloromethyl)pyridine | 101990-72-1 | Moderate (single Cl) |

Advanced: What strategies optimize biological activity in azetidine-pyridine scaffolds?

Methodological Answer:

Focus on structure-activity relationship (SAR) studies:

Substitution Patterns : Azetidine’s constrained geometry (e.g., 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine in ) enhances target binding vs. flexible piperidine analogs .

Electrophilic Sites : Introduce trifluoromethyl or nitro groups ( ) to improve metabolic stability .

Probing Interactions : Use azetidine-pyridine probes to map enzyme active sites () .

Experimental Validation: Pair computational docking with in vitro assays to prioritize candidates.

Basic: What analytical techniques validate the purity of this compound?

Methodological Answer:

- Chromatography : HPLC or GC-MS to detect impurities (e.g., <1% by area normalization).

- Spectroscopy : HRMS (e.g., : m/z 738.1635 for C₃₉H₃₇BrN₃O₅S) confirms molecular weight .

- Thermal Analysis : DSC to identify melting points (e.g., 96–99°C for 2-amino-4-methylpyridine in ) .

Advanced: How do solvent systems impact the crystallization of azetidine-pyridine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.